EBV-EA Activation Inhibition
6,7-Dehydroporicoic acid H (compound 18), a direct structural derivative of poricoic acid H, inhibited Epstein-Barr virus early antigen (EBV-EA) activation induced by TPA in Raji cells with an IC50 in the range of 187–348 mol ratio/32 pmol TPA [1]. This potency falls within the same range observed for other triterpene acids in the series (1–19), establishing baseline tumor-promotion inhibitory activity for the poricoic acid H scaffold. Comparative data for parent poricoic acid H in this specific assay remain unreported; the evidence presented here constitutes class-level inference based on the structurally closest derivative characterized to date.
| Evidence Dimension | EBV-EA activation inhibition (IC50) |
|---|---|
| Target Compound Data | 187–348 mol ratio/32 pmol TPA (for 6,7-dehydroporicoic acid H, compound 18) |
| Comparator Or Baseline | All compounds tested (1–14, 16, 18, 19): IC50 = 187–348 mol ratio/32 pmol TPA |
| Quantified Difference | No significant differential reported; parent poricoic acid H not directly assayed |
| Conditions | Raji cells; TPA (32 pmol) induction; 48 h |
Why This Matters
Researchers investigating tumor promotion mechanisms should procure poricoic acid H as the parent scaffold for generating derivatives such as 6,7-dehydroporicoic acid H, which possess validated EBV-EA inhibitory activity.
- [1] Akihisa, T., Uchiyama, E., Kikuchi, T., Tokuda, H., Suzuki, T., & Kimura, Y. (2009). Anti-tumor-promoting effects of 25-methoxyporicoic acid A and other triterpene acids from Poria cocos. Journal of Natural Products, 72(10), 1786–1792. View Source
